Lipophilicity Advantage: 3.1-Fold Higher XLogP3 than O,O-Diethyl Analog Drives Organic Phase Partitioning
The compound's lipophilicity, a primary determinant of its performance in liquid-liquid extraction and nonpolar matrix compatibility, is significantly enhanced by the hexyl substituents. O,O-Dihexyl hydrogen dithiophosphate exhibits a computed XLogP3 value of 6.3 [1]. This is substantially higher than the LogP values reported for its shorter-chain analogs: O,O-diethyl dithiophosphate (LogP = 2.02) and O,O-dibutyl dithiophosphate (LogP = 3.82) [2]. This quantitative difference predicts a >1000-fold higher theoretical partition coefficient for the dihexyl compound in octanol/water systems.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.3 |
| Comparator Or Baseline | O,O-Diethyl dithiophosphate (LogP = 2.02); O,O-Dibutyl dithiophosphate (LogP = 3.82) |
| Quantified Difference | +4.28 vs. diethyl; +2.48 vs. dibutyl |
| Conditions | Computed (XLogP3) or experimentally determined (LogP) values; standard octanol/water partition models. |
Why This Matters
Higher lipophilicity directly correlates with superior extraction efficiency of metal complexes into nonpolar organic solvents, minimizing aqueous carryover and improving recovery in hydrometallurgical and analytical workflows.
- [1] PubChem. (2025). O,O-Dihexyl dithiophosphate. PubChem CID 18680. XLogP3-AA value. View Source
- [2] SIELC Technologies. (2018). O,O-Diethyl dithiophosphate. LogP value. View Source
